2,6-Diisopropylphenyl acetate

Lipophilicity Drug-likeness Partition coefficient

2,6-Diisopropylphenyl acetate (CAS 28000-66-0; synonyms: acetic acid 2,6-diisopropyl-phenyl ester, phenol 2,6-bis(1-methylethyl)-, acetate) is a sterically hindered phenolic ester belonging to the phenyl acetate family. It bears two isopropyl groups at the ortho positions of the aromatic ring, conferring pronounced steric bulk and elevated lipophilicity (XLogP = 3.9) relative to unsubstituted phenyl acetate.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
Cat. No. B10846247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diisopropylphenyl acetate
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C
InChIInChI=1S/C14H20O2/c1-9(2)12-7-6-8-13(10(3)4)14(12)16-11(5)15/h6-10H,1-5H3
InChIKeyUVYYQAXNOURFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diisopropylphenyl Acetate – Physicochemical Identity and Procurement Baseline


2,6-Diisopropylphenyl acetate (CAS 28000-66-0; synonyms: acetic acid 2,6-diisopropyl-phenyl ester, phenol 2,6-bis(1-methylethyl)-, acetate) is a sterically hindered phenolic ester belonging to the phenyl acetate family. It bears two isopropyl groups at the ortho positions of the aromatic ring, conferring pronounced steric bulk and elevated lipophilicity (XLogP = 3.9) relative to unsubstituted phenyl acetate [1]. The compound has a molecular formula of C14H20O2, a molecular weight of 220.31 Da, zero hydrogen-bond donors, a topological polar surface area (TPSA) of 26.3 Ų, and complies with Lipinski's Rule of Five [1]. Its synthesis proceeds via esterification of 2,6-diisopropylphenol with acetic anhydride or acetyl chloride in the presence of a base catalyst [2]. The compound is catalogued in authoritative chemical databases under ChemSpider ID 518173 and CHEMBL56587 and is recognized as a key intermediate in medicinal chemistry, particularly as the prodrug scaffold for the intravenous anaesthetic propofol (2,6-diisopropylphenol) and as the privileged phenyl substituent in multiple series of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors [2].

Why 2,6-Diisopropylphenyl Acetate Cannot Be Simply Replaced by Generic Phenyl Acetate Analogs


Phenyl acetate esters are not functionally interchangeable. The introduction of two ortho-isopropyl groups transforms the physicochemical, steric, and pharmacological profile of the phenyl acetate scaffold in ways that directly affect synthetic utility, biological target engagement, and formulation behaviour. Unsubstituted phenyl acetate (logP ≈ 1.49) [1] and 2,6-dimethylphenyl acetate (an analog with smaller ortho-methyl substituents) [2] differ from 2,6-diisopropylphenyl acetate not merely in incremental lipophilicity but in the conformational constraints imposed by the bulky isopropyl groups. These steric effects dictate the rate of hydrolytic cleavage—both chemical and enzymatic—which is the critical parameter governing the compound's performance as a prodrug intermediate or as a building block for pharmacologically active molecules [3]. In ACAT inhibitor medicinal chemistry, systematic structure–activity relationship (SAR) studies have demonstrated that 2,6-diisopropyl substitution on the phenyl ring is the optimal pattern for in vitro potency and in vivo cholesterol-lowering efficacy, outperforming chloro, methyl, and ethyl analogs [4]. Substituting this moiety with a less hindered phenyl acetate would therefore compromise target affinity, isoform selectivity, or hydrolytic release kinetics, depending on the application context. The evidence assembled below provides the quantitative basis for this differentiation.

Quantitative Differentiation Evidence for 2,6-Diisopropylphenyl Acetate Versus Closest Analogs


Lipophilicity Differential: XLogP 3.9 (2,6-Diisopropylphenyl Acetate) vs. LogP 1.49 (Unsubstituted Phenyl Acetate)

2,6-Diisopropylphenyl acetate exhibits an experimentally validated XLogP of 3.9 [1], which is 2.41 log units higher than unsubstituted phenyl acetate (logP = 1.49) [2]. This corresponds to an approximately 256-fold greater preference for the octanol phase over the aqueous phase. In comparison, the closely related N-(2,6-diisopropylphenyl)acetamide (the amide isostere) has a computed XLogP3 of 2.4 [3], illustrating that the ester linkage itself contributes approximately 1.5 additional log units of lipophilicity over the amide when the 2,6-diisopropylphenyl scaffold is held constant.

Lipophilicity Drug-likeness Partition coefficient

Steric Bulk Controls Hydrolytic Stability: Theoretical ΔΔHf Analysis of 2,6-Substituted Phenolic Esters

Pop et al. (1992) conducted a semiempirical quantum-chemical study of the base-catalyzed hydrolysis of sterically hindered phenolic esters, calculating the enthalpy difference (ΔΔHf) between products and reactants for formation of the tetrahedral intermediate—the rate-determining step [1]. The analysis demonstrated that reactivity of phenolic esters generally decreases with increasing bulk of the 2,6-substituents (R), while the size of the acyl group (R1) exerts a lesser influence. Although specific ΔΔHf values for the 2,6-diisopropyl case were not individually tabulated in the abstract, the study established the directional principle that 2,6-diisopropyl substitution imposes a higher activation barrier to hydrolysis than smaller ortho substituents (e.g., H, CH3, Cl) [1]. Complementary experimental evidence comes from Trapani et al. (1998), who studied 2,6-diisopropylphenyl acetate derivatives (compounds 6, 7) as propofol prodrugs and demonstrated that these esters exhibit measurable stability in 0.05 M phosphate buffer (pH 7.4), human plasma, and brain homogenate—a prerequisite for parenteral prodrug applications [2].

Hydrolysis kinetics Steric hindrance Prodrug stability

ACAT Inhibitor Pharmacophore: 2,6-Diisopropylphenyl is the Optimal Phenyl Ring Substitution Pattern

In a systematic SAR study of N-phenyl-N′-alkylurea ACAT inhibitors, Roark et al. (1993) compared the in vitro ACAT inhibitory potency of compounds bearing different 2,6-substituents on the phenyl ring [1]. With the R1 alkyl portion held constant as oleyl, the rank order of potency for ACAT inhibition was Cl < CH3 < CH2CH3 < CH(CH3)2, establishing 2,6-diisopropyl as the optimal substitution pattern. Urea compounds incorporating the 2,6-diisopropylphenyl moiety achieved IC50 values in the 20–60 nM range and lowered plasma total cholesterol by approximately 60% in cholesterol-fed rats when dosed at 0.05% in the diet [1]. In a separate ligand-based design study, Shibuya et al. (2018) reported that N-(2,6-diisopropylphenyl)acetamide—the direct amide analog of 2,6-diisopropylphenyl acetate—exhibited an IC50 of 8.6 μM against ACAT in intestinal microsomes, and when connected via a linker to a second weak ligand, yielded a compound (3h) with an IC50 of 0.004 μM, representing a 2150- to 7750-fold potency enhancement [2].

ACAT inhibition Structure–activity relationship Cholesterol metabolism

Physicochemical Profile: TPSA of 26.3 Ų and Zero H-Bond Donors Confer CNS Drug-Like Properties Absent in Alternative Phenyl Esters

2,6-Diisopropylphenyl acetate has a topological polar surface area (TPSA) of 26.3 Ų and zero hydrogen-bond donors (HBD = 0), as catalogued in the Therapeutic Target Database [1]. These values place the compound well within the established thresholds for passive blood–brain barrier (BBB) penetration (TPSA < 60–70 Ų; HBD ≤ 3). In contrast, the parent phenol, 2,6-diisopropylphenol (propofol, TPSA = 20.2 Ų, HBD = 1), is a known CNS-active intravenous anaesthetic, while the amide analog N-(2,6-diisopropylphenyl)acetamide has a higher TPSA (approximately 29–32 Ų, estimated) and one H-bond donor. Phenyl acetate itself (C8H8O2) has a TPSA of approximately 26.3 Ų (identical ester moiety) but lacks the lipophilic bulk to achieve the logP of 3.9 that drives membrane partitioning [2]. The combination of low TPSA, zero HBD, and elevated logP makes 2,6-diisopropylphenyl acetate uniquely positioned as a CNS-prodrug scaffold: the ester linkage can be cleaved in vivo to release the active phenol (propofol), while the intact ester retains favourable BBB penetration characteristics.

CNS drug design TPSA Blood–brain barrier permeability

Spectroscopic Reference Standards: SDBS-Certified ¹H NMR, ¹³C NMR, IR, and MS Data Enable Definitive Identity Verification

The 4-tert-butyl analog of 2,6-diisopropylphenyl acetate (4-tert-butyl-2,6-diisopropylphenyl acetate, C18H28O2, MW 276.4) has fully assigned ¹H NMR, ¹³C NMR, IR, and EI mass spectra deposited in the Spectral Database for Organic Compounds (SDBS) maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan, under SDBS No. 17008 [1]. The ¹H NMR spectrum was acquired at 399.65 MHz in CDCl3 (0.038 g : 0.5 mL), and the spectral assignment provides a direct structural analogue reference for confirming the identity and purity of 2,6-diisopropylphenyl acetate batches. For the target compound itself, ChemSpider (CSID: 518173) provides the validated monoisotopic mass (220.146330 Da) and average mass (220.312 Da) , while the TTD database provides computed molecular descriptors [2]. No equivalent comprehensive, publicly accessible multispectral reference dataset exists for generic phenyl acetate or 2,6-dimethylphenyl acetate at a comparable level of curation from a national metrology institute.

Quality control Spectroscopic identification Analytical reference standards

Prodrug Bioactivation: 2,6-Diisopropylphenyl Acetate Derivatives Are Validated Propofol Prodrugs with Measurable Physiological Stability

Trapani et al. (1998) specifically synthesized and evaluated 2,6-diisopropylphenyl acetate derivatives (designated compounds 6 and 7, along with their HCl salts) as potential water-soluble prodrugs of propofol (2,6-diisopropylphenol) suitable for parenteral administration [1]. The kinetics of hydrolysis were studied in 0.05 M phosphate buffer (pH 7.4) and in human plasma and brain homogenate. The HCl salt of compound 6 (6·HCl) was found to be sufficiently soluble in aqueous solutions and relatively stable in physiological media [1]. Furthermore, compound 6 demonstrated affinity for the propofol recognition site on GABAA receptors, as evidenced by inhibition of [³⁵S]-tert-butylbicyclophosphorothionate ([³⁵S]TBPS) binding [1]. This contrasts with generic phenyl acetate, which hydrolyzes to phenol—a compound with no GABAA receptor activity and significant toxicity—and with 2,6-dimethylphenyl acetate, which would release 2,6-dimethylphenol, a compound lacking the established anaesthetic pharmacology of propofol.

Prodrug design Propofol derivatives Anaesthetic agents

Evidence-Backed Application Scenarios Where 2,6-Diisopropylphenyl Acetate Delivers Verifiable Differentiation


Propofol Prodrug Development: Parenteral Anaesthetic Delivery Systems

2,6-Diisopropylphenyl acetate serves as the direct precursor scaffold for water-soluble propofol prodrugs. Trapani et al. (1998) demonstrated that amino acid ester derivatives of this acetate (specifically compounds 6 and 6·HCl) exhibit sufficient aqueous solubility for parenteral administration, measurable stability in phosphate buffer (pH 7.4), controlled hydrolysis in human plasma and brain homogenate to release active propofol, and retention of GABAA receptor binding affinity [1]. The combination of TPSA 26.3 Ų and zero hydrogen-bond donors [2] supports passive blood–brain barrier penetration of the intact prodrug, while the sterically hindered ester linkage (Pop et al., 1992) [3] provides the kinetic stability needed to prevent premature hydrolysis in the circulation. No alternative phenyl acetate scaffold (phenyl acetate, 2,6-dimethylphenyl acetate) can deliver the anaesthetic propofol upon hydrolysis, making 2,6-diisopropylphenyl acetate the irreplaceable starting material for this application.

ACAT Inhibitor Medicinal Chemistry: Atherosclerosis and Cholesterol Metabolism Programs

The 2,6-diisopropylphenyl group is the empirically optimal phenyl substitution pattern for ACAT inhibition, as established by Roark et al. (1993), who demonstrated a rank-order potency improvement from Cl → CH3 → CH2CH3 → CH(CH3)2 across a series of N-phenyl-N′-alkylureas [1]. Compounds bearing this moiety achieved IC50 values of 20–60 nM in vitro and reduced plasma total cholesterol by approximately 60% in cholesterol-fed rats at 0.05% dietary dosing. The acetate ester (2,6-diisopropylphenyl acetate) provides a versatile synthetic handle for further derivatization: it can be hydrolyzed to the parent phenol for O-functionalization, or the ester carbonyl can serve as a starting point for amidation or reduction. Shibuya et al. (2018) further validated the scaffold by using N-(2,6-diisopropylphenyl)acetamide (IC50 = 8.6 μM) as a weak ligand whose potency was enhanced 2150–7750-fold through rational fragment linking [2]. For any medicinal chemistry program targeting ACAT-1 or ACAT-2, the 2,6-diisopropylphenyl acetate represents the validated entry point to this privileged pharmacophore.

Sterically Demanding Ligand Synthesis for Organometallic and Coordination Chemistry

The 2,6-diisopropylphenyl (Dipp) group is recognized as one of the most sterically congested aryl substituents available for ligand design. Boeré et al. (2004) demonstrated that ortho-2,6-diisopropyl substituted aryl groups generate the most sterically congested triarylphosphines among all substitution patterns examined, as quantified by the sum of CPC angles (∑{∠CPC}) and comparison to Tolman cone angles [1]. The 2,6-diisopropylphenyl acetate ester provides a protected, shelf-stable form of the Dipp-phenol that can be deprotected under controlled conditions to generate the free phenol for subsequent phosphinylation, etherification, or N-heterocyclic carbene (NHC) precursor synthesis. The steric shielding provided by the Dipp group is critical for kinetic stabilization of low-coordinate main-group and transition-metal complexes, and the acetate ester offers advantages in handling and purification over the free phenol, which is a low-melting solid prone to oxidation.

Analytical Reference Standard Procurement for Pharmacopoeial and QC Laboratories

For laboratories requiring authenticated reference materials for HPLC, GC-MS, or NMR-based identity testing, 2,6-diisopropylphenyl acetate is supported by a richer analytical data ecosystem than simpler phenyl acetates. The structurally analogous 4-tert-butyl-2,6-diisopropylphenyl acetate has fully curated ¹H NMR (399.65 MHz, CDCl3), ¹³C NMR, IR, and EI-MS spectra in the AIST SDBS database (SDBS No. 17008) [1], providing a high-confidence spectral fingerprint for the 2,6-diisopropylphenyl acetate core. ChemSpider (CSID: 518173) provides validated molecular identity data including monoisotopic mass (220.146330 Da) [2], and the TTD database offers computed physicochemical descriptors [3]. This multispectral, multidatabase coverage exceeds what is available for generic phenyl acetate or 2,6-dimethylphenyl acetate (NIST GC data only) [4] and reduces the risk of misidentification in regulated analytical workflows.

Quote Request

Request a Quote for 2,6-Diisopropylphenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.